molecular formula C12H9N5O3 B606679 Ciadox CAS No. 65884-46-0

Ciadox

Cat. No. B606679
CAS RN: 65884-46-0
M. Wt: 271.236
InChI Key: MBCZYLSVSCJJJQ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ciadox, also known as 2-cyano-N-[(1,4-dioxo-1λ⁵,4λ⁵-quinoxalin-2-yl)methylidene]ethanehydrazonic acid, belongs to the class of organic compounds known as quinoxalines . It is a compound containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring .


Molecular Structure Analysis

Ciadox has a molecular formula of C12H9N5O3 . Its average mass is 271.232 Da and its monoisotopic mass is 271.070526 Da .


Physical And Chemical Properties Analysis

Ciadox has a molecular formula of C12H9N5O3, an average mass of 271.232 Da, and a monoisotopic mass of 271.070526 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

Cyadox has shown potential use as an antimicrobial agent in animals . It has been found to have strong antibacterial activity against various pathogens collected from pigs, chickens, and fish . The minimum inhibitory concentration (MIC) of Cyadox against 60 clinical isolates ranged from 0.5 to 8 μg/mL, with MIC50 and MIC90 values of 2 and 4 μg/mL, respectively .

Treatment of Clostridium perfringens Infections

Cyadox has been studied for its effectiveness against Clostridium perfringens, a serious enteric pathogen affecting pigs . The results suggest that Cyadox is a promising antibacterial agent for the treatment of C. perfringens infections .

Pharmacokinetic and Pharmacodynamic Modeling

Cyadox has been studied for its pharmacokinetic and pharmacodynamic properties . The study evaluated the activity of Cyadox against Clostridium perfringens in swine and optimized the dosage regimen using ex vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Antibacterial Efficacy under Anaerobic Conditions

The antibacterial efficacy of Cyadox against facultative anaerobes was determined under anaerobic conditions . Under these conditions, the antibacterial activity of Cyadox against most facultative anaerobes was considerably enhanced .

Potential Use in Novel Drug Development

The deep knowledge about the pharmacodynamics of Cyadox will lay a solid foundation for the application of Cyadox as a new veterinary drug . The future development and utilization of Cyadox’s active ingredients to create novel drugs are of great clinical significance .

Use in Plasmid Preparation

Although not directly related to Cyadox, it’s worth noting that compounds like Cyadox play a pivotal role in scientific research for their ability to clone, transfer, and manipulate genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .

properties

IUPAC Name

2-cyano-N-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c13-6-5-12(18)15-14-7-9-8-16(19)10-3-1-2-4-11(10)17(9)20/h1-4,7-8H,5H2,(H,15,18)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCZYLSVSCJJJQ-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NNC(=O)CC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/NC(=O)CC#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014550, DTXSID10867186
Record name Ciadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(1-Hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazenyl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciadox

CAS RN

65884-46-0
Record name Ciadox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciadox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does cyadox exert its growth-promoting effects?

A1: Cyadox exhibits growth-promoting effects through multiple mechanisms:

  • Altering Intestinal Microflora: Cyadox modifies the composition of gut microbiota, potentially reducing the populations of harmful bacteria and promoting the growth of beneficial ones. [] This can lead to improved nutrient absorption and overall animal growth. [, ]
  • Enhancing Protein Utilization and Synthesis: Cyadox has been shown to improve the apparent digestibility of dietary nutrients, including protein. This enhanced nutrient utilization contributes to increased protein synthesis and, consequently, faster growth rates in animals. []
  • Modulating Gene Expression: Research suggests that cyadox influences the expression of various genes involved in growth and immunity, potentially through the PI3K signaling pathway. [, , ] It can upregulate the expression of growth factors like IGF-1 and EGF, while also influencing genes related to cell immunity and survival. []

Q2: Does cyadox affect cellular processes besides growth?

A2: Yes, research suggests cyadox influences various cellular processes beyond growth:

  • Immune Modulation: Studies indicate that cyadox can suppress Escherichia coli-induced immune activation, particularly in the intestinal mucosa. [, , ] This suppression may contribute to its growth-promoting effects by redirecting energy from immune responses towards growth.

Q3: What is the molecular formula and weight of cyadox?

A: The molecular formula of cyadox is C13H11N5O4, and its molecular weight is 309.25 g/mol. []

Q4: Is there any spectroscopic data available for cyadox?

A4: Yes, studies have characterized cyadox using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Both 1H-NMR and 13C-NMR have been used to confirm the structure of cyadox. []
  • Mass Spectrometry (MS): Mass spectrometry, including electrospray ionization (ESI) and hybrid ion trap/time-of-flight (IT/TOF) techniques, has been widely employed to identify cyadox and its metabolites. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy has also been used for the structural characterization of cyadox. []

Q5: Is there information available regarding the material compatibility and stability of cyadox under various conditions?

A5: The provided research focuses primarily on the biological effects and metabolism of cyadox. Information regarding its material compatibility and stability under various conditions is limited. Further research is needed to explore these aspects.

Q6: Does cyadox exhibit any catalytic properties?

A6: Cyadox is not reported to possess catalytic properties. Its primary mode of action is through its biological activity as an antimicrobial and growth promoter, not through catalytic mechanisms.

Q7: Have computational methods been used to study cyadox?

A7: While computational chemistry techniques have been applied to study other quinoxaline-1,4-dioxide derivatives, their specific application to cyadox is limited in the provided research. Further studies exploring molecular docking, QSAR modeling, and other computational approaches could provide valuable insights into the structure-activity relationships and interactions of cyadox.

Q8: How stable is cyadox under different conditions?

A8: Cyadox exhibits variable stability depending on the matrix and temperature:

  • Aqueous Solutions: Cyadox degrades rapidly in water at high temperatures (100°C), with a half-life of approximately 37.7 minutes. []
  • Cooking Oil: Cyadox is highly unstable in hot cooking oil (180°C), degrading completely within 2 minutes. []
  • Frozen Storage: Cyadox and its metabolite BDCYX deteriorate quickly in frozen storage, while QCA remains relatively stable. []

Q9: What are the SHE regulations surrounding the use of cyadox?

A9: The provided research primarily focuses on the scientific aspects of cyadox. Information regarding specific SHE regulations governing its use is limited and requires consultation with relevant regulatory bodies.

Q10: How is cyadox absorbed, distributed, metabolized, and excreted (ADME) in animals?

A10: Cyadox demonstrates varying ADME profiles across different species:

  • Absorption: Oral bioavailability of cyadox is low in dogs (4.75%), suggesting significant first-pass metabolism. []
  • Distribution: Following oral administration, cyadox is rapidly metabolized and distributed to various tissues, with the highest concentrations observed in the liver and kidneys. []
  • Metabolism: N-oxide reduction is the primary metabolic pathway for cyadox, resulting in the formation of several metabolites, including 1,4-bisdesoxycyadox (Cy1), cyadox-1-monoxide (Cy2), and quinoxaline-2-carboxylic acid (QCA). [, , , , , , , , , ] The specific metabolic profile varies across species. [, , ]
  • Excretion: Cyadox and its metabolites are primarily excreted via feces and urine. The route of excretion is influenced by the administration route, with fecal excretion being dominant after oral administration and renal clearance being more prominent after intramuscular and intravenous injections. []

Q11: What is the relationship between cyadox exposure and its effects in animals?

A11: Cyadox's effects are dose-dependent:

  • Toxicity: At higher doses, cyadox can induce toxicity, affecting organs like the liver and kidneys. [, ] This toxicity is often associated with the accumulation of specific metabolites. [, ]

Q12: How effective is cyadox against different bacterial species?

A: Cyadox exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] Studies have shown its efficacy against various pathogens relevant to animal health, including:

  • Pigs: Clostridium perfringens, Pasteurella multocida, Escherichia coli, and Streptococcus spp. [, , , ]
  • Poultry: Campylobacter jejuni, Pasteurella multocida, and Escherichia coli. [, ]
  • Fish: Escherichia coli, Streptococcus spp., and Flavobacterium columnare. []

Q13: Have animal models been used to evaluate the efficacy of cyadox?

A: Yes, numerous studies have employed animal models, primarily pigs and chickens, to investigate the effects of cyadox on growth performance, intestinal health, and immune responses. [, , , , , , , , , , , , ] These studies have demonstrated that cyadox, at appropriate doses, can enhance growth, improve feed efficiency, reduce diarrhea incidence, and modulate immune responses in animals.

Q14: What are the potential toxic effects of cyadox?

A14: While generally considered safe at approved doses, cyadox can induce toxicity at high doses or with prolonged exposure:

  • Hepatotoxicity: High doses of cyadox can lead to liver damage. [, , ] Metabolic studies suggest that this toxicity might be linked to the accumulation of specific metabolites in the liver. [, ]
  • Endocrine Disruption: Studies have shown that cyadox can affect hormone levels in animals. For instance, it can cause a decrease in aldosterone levels and alter sodium and potassium balance, potentially leading to hyponatremia and hyperkalemia. []
  • Embryotoxicity: Research in laboratory animals has indicated potential embryotoxicity of cyadox, highlighting the need for careful consideration of its use during reproductive stages in animals. []

Q15: What is the safety profile of cyadox for human consumption of treated animals?

A: The safety of cyadox residues in food products is a significant concern. Regulatory bodies set maximum residue limits (MRLs) for cyadox in edible tissues to ensure consumer safety. [, ] Monitoring residue depletion and establishing appropriate withdrawal periods are crucial aspects of ensuring food safety.

Q16: Are there any biomarkers being investigated for predicting cyadox efficacy or monitoring its effects?

A: While current research does not extensively explore biomarkers for cyadox, monitoring specific genes influenced by cyadox, such as IGF-1 and EGF, could potentially serve as indicators of its growth-promoting effects. [] Further research is needed to identify reliable biomarkers for predicting cyadox efficacy, monitoring treatment response, and detecting potential adverse effects.

Q17: What analytical methods are used to detect and quantify cyadox and its metabolites?

A17: Several analytical techniques have been employed for the analysis of cyadox and its metabolites:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, has been widely used to determine cyadox and its metabolites in various matrices, including plasma, tissues, and feed. [, , , ]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of cyadox and its metabolites in complex matrices. [, , , ]
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, combined with mass spectrometry, provides even faster and more efficient separation and detection of cyadox and its metabolites. [, ]
  • Chemiluminescence Enzyme-Linked Immunosorbent Assay (CL-ELISA): CL-ELISA offers a sensitive and rapid method for detecting 1,4-bisdesoxycyadox (Cy4), a marker residue of cyadox, in chicken tissues. []

Q18: What is the environmental fate of cyadox and its impact on ecosystems?

A18: The provided research primarily focuses on the pharmacological and toxicological aspects of cyadox. Information concerning its environmental fate, degradation pathways, and ecotoxicological effects is limited and requires further investigation. Assessing the potential risks of cyadox to aquatic organisms and terrestrial ecosystems is crucial for responsible use and disposal.

Q19: How do the dissolution and solubility properties of cyadox influence its bioavailability?

A: The development of cyadox nanosuspensions aims to address the challenge of its limited solubility, thus enhancing its bioavailability. [] Further research exploring cyadox's dissolution rate in various media and its impact on absorption and bioavailability is essential for optimizing its formulation and administration.

Q20: How are analytical methods for cyadox and its metabolites validated?

A20: Analytical methods for cyadox are rigorously validated to ensure their accuracy, precision, specificity, and sensitivity. Validation procedures typically involve:

  • Linearity and Range: Assessing the linearity of the calibration curve and the working range of the method. [, ]
  • Accuracy and Precision: Determining the recovery of the analyte from the matrix and the repeatability of the results. [, , , ]
  • Specificity and Selectivity: Evaluating the method's ability to differentiate the analyte from other components in the matrix. [, ]
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified. [, , ]

Q21: What quality control measures are in place for cyadox production and use?

A21: While specific details regarding quality control measures for cyadox production are not provided in the research, adhering to Good Manufacturing Practices (GMP) is essential for ensuring the consistency, safety, and efficacy of cyadox throughout its lifecycle.

Q22: Does cyadox induce any immunological responses in animals?

A: Research suggests that cyadox can modulate immune responses, particularly in the intestinal mucosa. It has been shown to suppress Escherichia coli-induced immune activation, potentially by reducing the number of intraepithelial lymphocytes and immunoglobulin A secreting cells (ASCs). [, , ] Further research is needed to fully elucidate cyadox's effects on the immune system and assess its potential to induce hypersensitivity or other immune-related adverse effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.